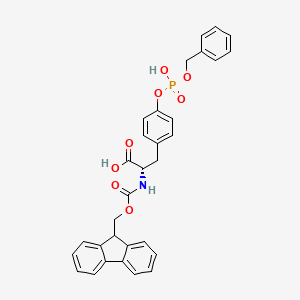

Fmoc-L-Norarginine(Boc)2-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

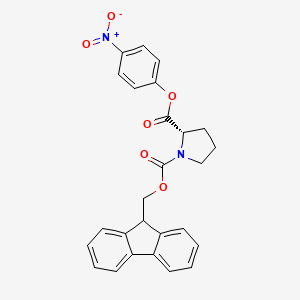

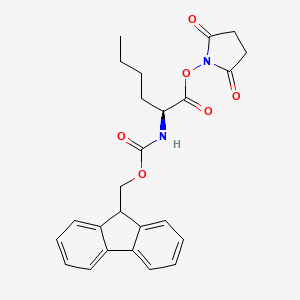

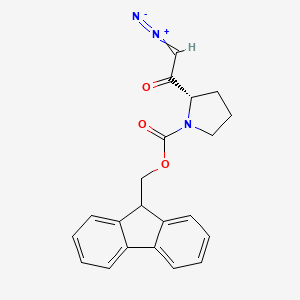

Fmoc-L-Norarginine(Boc)2-OH is a derivative used for Fmoc solid-phase peptide synthesis (SPPS) of Arg-containing peptides1. It’s an excellent derivative for this purpose and the coupling of this derivative can be effected using standard activation methods1.

Synthesis Analysis

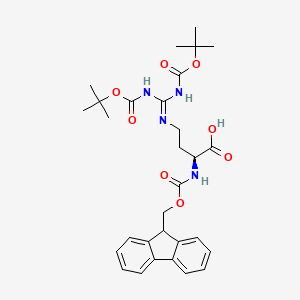

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis2. High-quality Fmoc building blocks are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS2.

Molecular Structure Analysis

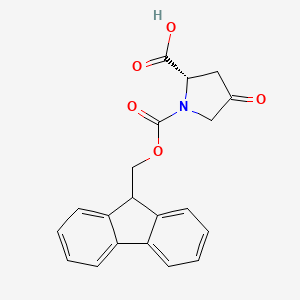

The molecular formula of Fmoc-L-Norarginine(Boc)2-OH is C30H38N4O83. Its molecular weight is 582.6 g/mol3. The compound has 4 hydrogen bond donors and 9 hydrogen bond acceptors3.

Chemical Reactions Analysis

Fmoc SPPS is the method of choice for peptide synthesis4. Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward4.

Physical And Chemical Properties Analysis

The molecular weight of Fmoc-L-Norarginine(Boc)2-OH is 582.6 g/mol3. It has a XLogP3-AA value of 5.7, indicating its partition coefficient between octanol and water3. It has 4 hydrogen bond donors and 9 hydrogen bond acceptors3.科学研究应用

Synthesis and Peptide Chemistry

The use of Fmoc-L-Norarginine(Boc)2-OH and related derivatives in scientific research primarily revolves around the synthesis and structural characterization of peptides. These chemical entities serve as building blocks in peptide chemistry, enabling the assembly of complex peptide structures through solid-phase synthesis techniques. For instance, the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH demonstrate the experimental basis for amino protection reaction and polypeptide synthesis, providing insights into the simplification and improvement of synthetic methods for polypeptides. Such studies highlight the challenges and solutions in synthesizing peptides with specific functions, including the need for efficient protection strategies to increase material throughput and avoid racemization (Zhao Yi-nan & Melanie Key, 2013; Daniella Polyak & I. Krauss, 2022).

Gelation Capability and Nanostructure Formation

Research into the gelation capabilities of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys) indicates the potential for these compounds to serve as organogelators, capable of forming stable thermo-reversible organogels in various solvents. These studies are crucial for understanding how small molecular structures can lead to the self-assembly of 3D nanofibers, nanoribbons, or nanotube network structures, offering potential applications in material science and nanotechnology. The ability of these gelators to form such structures through π-π stacking interactions and the formation of J-type aggregates underlines the significance of Fmoc and Boc groups in facilitating molecular self-assembly and gelation (Zong Qianying et al., 2016).

Enhancements in Peptide Synthesis

The development of novel reagents for the introduction of Fmoc and Alloc protecting groups, free of side reactions, showcases another vital application of Fmoc derivatives in scientific research. These advancements aim to overcome the limitations of classical protection strategies in peptide chemistry by providing more efficient, stable, and reactive materials for peptide synthesis. Such research efforts contribute to the refinement of synthesis protocols, enabling the production of peptides with high purity and yield, crucial for both basic research and therapeutic applications (Sherine N. Khattab et al., 2010).

Controlled Aggregation and Self-Assembly

Investigations into the controlled aggregation properties of modified single amino acids, including Fmoc derivatives, reveal the intricate balance between molecular structure and self-assembly behavior. These studies provide a foundation for designing novel nanoarchitectures with potential applications in material chemistry, bioscience, and biomedical fields. Understanding how specific modifications, such as Fmoc protection, influence the self-assembly of amino acids into distinct morphologies under various conditions opens avenues for the targeted design of nanomaterials with desired properties (Nidhi Gour et al., 2021).

安全和危害

Specific safety and hazard information for Fmoc-L-Norarginine(Boc)2-OH is not available in the retrieved documents. However, general safety measures for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak5.

未来方向

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 19236. The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space6. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space6.

Please note that this information is based on the available resources and may not be fully comprehensive.

属性

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-norArg(Boc)2-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。